6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole
Overview
Description
6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound that has garnered attention in the field of medicinal chemistry and drug discovery in recent years. This compound is known for its unique structure, which includes a benzothiazole ring fused with a dioxole ring and a chlorine atom at the 6th position. The molecular weight of this compound is 213.64 g/mol.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction results in the inhibition of these enzymes .
Biochemical Pathways
The affected biochemical pathways involve the polyamine metabolism . Polyamines were reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The compound’s molecular weight is 21364, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HDACs and APAHs . This leads to the disruption of the polyamine metabolism and interference with biofilm formation .
Biochemical Analysis
Biochemical Properties
The extraordinary fluorescence features of 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole have been exploited to develop a robust binding assay . This compound interacts with enzymes of the histone deacetylase family, specifically acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa .
Cellular Effects
Polyamines have been reported to interfere with biofilm formation , a major survival strategy of many bacteria.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with APAHs. The compound serves as a ligand probe, binding to the highly conserved deacetylase domain of these enzymes .
Temporal Effects in Laboratory Settings
Its fluorescence features have been utilized in high-throughput screening assays .
Metabolic Pathways
This compound is involved in the metabolic pathways of APAHs, which are part of the polyamine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological properties.
Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzothiazole: Similar structure but lacks the dioxole ring.
6-Chlorodioxole: Similar structure but lacks the benzothiazole ring.
Uniqueness
6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-chloro-[1,3]dioxolo[4,5-f][1,3]benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRZVJFFQLMHCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155559-77-6 | |
Record name | 11-chloro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.